molecular formula C14H21ClN2O3 B1456180 4-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-84-9

4-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1456180
CAS No.: 1219982-84-9
M. Wt: 300.78 g/mol
InChI Key: AJOUEUQQMQDJDT-UHFFFAOYSA-N
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Description

4-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C14H21ClN2O3 and its molecular weight is 300.78 g/mol. The purity is usually 95%.
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Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Research on nucleophilic aromatic substitution reactions involving compounds similar to "4-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride" reveals insights into synthetic methodologies that could be applied to the synthesis and functionalization of this compound. For example, the reaction of piperidine with nitroaromatic compounds has been studied, highlighting mechanisms that could potentially be relevant for synthesizing or modifying "this compound" (Pietra & Vitali, 1972).

Nitrophenols in the Atmosphere

Research on nitrophenols, including the atmospheric occurrence, sources, and transformation processes, provides a context for understanding the environmental implications of nitroaromatic compounds similar to "this compound". This includes insights into their formation from combustion processes and their role in atmospheric chemistry (Harrison et al., 2005).

Synthetic Routes and Chemical Interactions

Studies on the synthesis and chemical properties of related compounds provide insights into potential applications in medicinal chemistry and material science. For instance, synthetic routes for compounds like vandetanib, which involve steps such as nitration and cyclization, could inform synthetic strategies for "this compound" and its analogs (Mi, 2015).

Molecular Binding and Pharmacological Potential

Research on molecules that bind to DNA or exhibit pharmacological activity provides a framework for exploring potential biological or therapeutic applications of "this compound". Studies on compounds like Hoechst 33258, which binds to the minor groove of DNA, suggest avenues for exploring the binding affinity and specificity of related compounds (Issar & Kakkar, 2013).

Properties

IUPAC Name

4-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3.ClH/c1-11-2-3-14(13(10-11)16(17)18)19-9-6-12-4-7-15-8-5-12;/h2-3,10,12,15H,4-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOUEUQQMQDJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCC2CCNCC2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.